Synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid: A Comprehensive Technical Guide
Synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The 2,1-benzisoxazole (anthranil) ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in monoamine oxidase (MAO) inhibitors, Pim-1 kinase inhibitors, and advanced bioisosteres[1]. Unlike its more common isomer, 1,2-benzisoxazole, the 2,1-benzisoxazole core features disrupted aromaticity due to the specific placement of its heteroatoms (oxygen at position 1, nitrogen at position 2)[2].
This technical whitepaper details a highly convergent, atom-economical synthetic route to 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid . By leveraging a modified vicarious nucleophilic substitution (VNS) annulation strategy, we bypass the need for complex pre-functionalized ortho-substituted precursors, constructing the bicyclic core de novo from readily available building blocks.
Retrosynthetic Analysis & Mechanistic Causality
Traditional syntheses of 2,1-benzisoxazoles often rely on the reductive cyclization of o-nitroacylbenzenes. However, installing specific functional groups—such as the 5-carboxylic acid and the 3-(4-methoxyphenyl) moiety—on a pre-formed ortho-framework is synthetically taxing.
As an alternative, we utilize a base-promoted annulation developed by Makosza and co-workers[3]. Retrosynthetically, the target compound is disconnected into methyl 4-nitrobenzoate and 4-methoxyphenylacetonitrile .
The Causality of the Cyclization Mechanism
The reaction is not a simple condensation; it is a highly orchestrated sequence of addition, silylation, and elimination[4]:
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Kinetic σH-Adduct Formation: A strong base deprotonates the 4-methoxyphenylacetonitrile. The resulting carbanion selectively attacks the ortho-position of methyl 4-nitrobenzoate (driven by the strong electron-withdrawing nature of the nitro and para-ester groups), forming a Meisenheimer-type σH-adduct[3].
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Electrophilic Trapping: The intermediate is highly unstable. The rapid introduction of chlorotrimethylsilane (TMSCl) traps the adduct by silylating the nitro group's oxygen, preventing reversible collapse or oxidative dimerization[3].
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Cyanide Extrusion & Annulation: A second equivalent of base promotes the elimination of silanol to generate a transient nitroso-alkene. Intramolecular nucleophilic attack of the nitroso oxygen onto the alkene forces the departure of a cyanide anion, forging the N–O bond and the aromatic 2,1-benzisoxazole system[4].
Figure 1: Mechanistic pathway of the TMSCl-mediated anthranil annulation.
Experimental Protocols (Self-Validating System)
The workflow is divided into two stages: the core annulation to form the ester, and a strictly controlled saponification to yield the free acid.
Step 1: Synthesis of Methyl 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylate
Field Note: The methyl ester is utilized instead of the free acid to prevent the base from being competitively quenched and to maximize the electrophilicity of the nitroarene.
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Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve methyl 4-nitrobenzoate (1.0 equiv, 10.0 mmol) and 4-methoxyphenylacetonitrile (1.05 equiv, 10.5 mmol) in anhydrous THF (40 mL).
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Carbanion Addition: Cool the reaction mixture to strictly -60 °C using a dry ice/acetone bath. Add a solution of t-BuOK (1.1 equiv, 11.0 mmol) in THF (15 mL) dropwise over 10 minutes.
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Causality: Maintaining -60 °C is critical. Higher temperatures lead to the rapid decomposition of the σH-adduct and the formation of dimeric azo/azoxy byproducts[3].
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Silylation: Stir the deep-red solution for exactly 5 minutes at -60 °C, then rapidly inject anhydrous TMSCl (4.0 equiv, 40.0 mmol).
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Cyclization: Stir for an additional 5 minutes, then introduce a second portion of t-BuOK (5.0 equiv, 50.0 mmol) dissolved in THF (50 mL). Remove the cooling bath, allowing the system to warm to room temperature, and stir for 3 hours.
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Workup & Isolation: Quench by pouring the mixture into cold 0.5 M HCl (100 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.
Step 2: Saponification to the Free Acid
Field Note: 2,1-Benzisoxazoles possess a labile N–O bond that is highly susceptible to ring-opening (yielding indazolones or 2-aminobenzophenones) under harsh basic or thermal conditions[5]. Mild, room-temperature hydrolysis is mandatory.
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Hydrolysis: Dissolve the purified ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).
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Base Addition: Add LiOH·H₂O (3.0 equiv, 15.0 mmol) in a single portion. Stir vigorously at room temperature (20–25 °C) for 4 hours. Monitor consumption of the ester via TLC.
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Acidification: Concentrate the mixture under reduced pressure to remove the volatile organic solvents. Dilute the remaining aqueous phase with water (20 mL) and cool to 0 °C. Carefully acidify to pH 3 using 1 M HCl.
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Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold deionized water, and dry under high vacuum to afford the target carboxylic acid.
Figure 2: Self-validating experimental workflow with integrated quality control checkpoints.
Quantitative Data & Reaction Optimization
The choice of base and silylating additive during the annulation step dictates the reaction's trajectory. Table 1 summarizes the optimization parameters based on established anthranil synthesis protocols[3].
Table 1: Optimization of Base and Additive for Anthranil Annulation
| Base (Equiv) | Additive (Equiv) | Solvent | Temp Profile | Yield (%) | Mechanistic Observation |
| NaOH (5.0) | None | MeOH | RT | <10% | Fails to trap the σH-adduct; rapid reversibility observed. |
| DBU (5.0) | MgCl₂ (2.0) | DMF | RT | 45% | Lewis acid promotes cyclization, but competitive pathways lower yield. |
| t-BuOK (6.1) | TMSCl (4.0) | THF | -60 °C to RT | 78% | Optimal silylation of nitronate; clean extrusion of cyanide. |
Analytical Characterization & Quality Control
To validate the structural integrity of the synthesized compound, the following analytical checkpoints must be met:
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Infrared Spectroscopy (IR): The complete absence of a sharp nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ is the primary indicator of successful cyclization and cyanide extrusion[4]. A strong, broad C=O stretch at ~1680 cm⁻¹ confirms the presence of the carboxylic acid.
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¹H NMR (400 MHz, DMSO-d₆): The C4 proton (situated between the carboxylic acid and the isoxazole ring) is highly deshielded and typically appears as a distinct doublet (or fine doublet of doublets) around 8.2–8.5 ppm. The methoxy group will appear as a sharp singlet at ~3.85 ppm.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₅H₁₁NO₄ [M-H]⁻ m/z: 268.0615.
Sources
- 1. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01875C [pubs.rsc.org]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
